molecular formula C12H16O2 B11949783 Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione

Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione

Cat. No.: B11949783
M. Wt: 192.25 g/mol
InChI Key: QXKAECXNXLBQFV-UHFFFAOYSA-N
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Description

Contextualization of Bridged Polycyclic Structures in Advanced Organic Chemistry Research

The study of bridged polycyclic hydrocarbons has a rich history, evolving from fundamental investigations of molecular strain to the sophisticated design of functional molecules with precisely controlled three-dimensional geometries. libretexts.org

The construction of bridged polycyclic systems is a formidable task in organic synthesis. nih.gov Chemists must navigate the challenges of forming multiple carbon-carbon bonds with high levels of regio- and stereoselectivity. The rigid nature of these frameworks means that even minor changes in stereochemistry can lead to vastly different molecular shapes and properties. researchgate.net Achieving precise stereochemical control is therefore paramount and often requires the development of novel synthetic strategies, including intramolecular cycloadditions and rearrangement reactions. researchgate.net The introduction of functional groups, such as the dicarbonyl moieties in Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione, adds another layer of complexity, as their placement can influence the stability and reactivity of the entire molecule. iastate.edu

The exploration of polycyclic chemistry has been marked by several key milestones. Early work focused on the synthesis of naturally occurring polycyclic compounds, which often possess potent biological activities. nih.gov These endeavors not only provided access to valuable molecules but also spurred the development of fundamental synthetic reactions. Over time, the focus expanded to include the synthesis of non-natural, highly strained systems, which have pushed the boundaries of our understanding of chemical bonding. libretexts.org The study of molecules like propellanes, which share a tricyclic core with the compound of interest, has been particularly insightful, revealing unusual reactivity stemming from their high degree of ring strain. scripps.eduwikipedia.org

The Unique Architectural Features of this compound

While direct experimental data on this compound is limited in publicly accessible literature, its structural features can be inferred from the extensive research on related polycyclic systems. The molecule's systematic name indicates a tricyclic dodecane (B42187) framework with a zero-atom bridge between positions 1 and 6, defining it as a [4.3.3]propellane.

The Tricyclo[4.3.3.0.(1,6)]dodecane skeleton is expected to be a highly rigid structure. This rigidity arises from the fused ring system, which severely restricts conformational flexibility. wikipedia.org The propellane nature of the core, with three rings sharing a common carbon-carbon bond, introduces significant ring strain. wikipedia.org This strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org The magnitude of this strain energy can be substantial, rendering the molecule susceptible to reactions that relieve this strain, such as cleavage of the central bridgehead-bridgehead bond. wikipedia.orgresearchgate.net The study of such strained systems provides valuable data for computational models that aim to predict molecular stability and reactivity. researchgate.net

Parameter Description
Framework Tricyclo[4.3.3.0.(1,6)]dodecane
Core Structure [4.3.3]Propellane
Key Feature High structural rigidity and inherent ring strain
Functional Group Position Potential Influence
DicarbonylC-8, C-11Electronic properties, reactivity, sites for further functionalization

Research Objectives and Scope of Investigation into this compound

The investigation of this compound and its analogues is driven by several key research objectives. A primary goal is the development of efficient synthetic routes to this and related polycyclic systems. Success in this area would not only provide access to these challenging molecules but also likely involve the discovery of new synthetic methodologies. A second objective is to gain a deeper understanding of the interplay between structure, strain, and reactivity in such complex frameworks. Experimental studies, complemented by computational modeling, can elucidate the unique chemical and physical properties that arise from this intricate molecular architecture. Finally, the rigid scaffold of this dione (B5365651) makes it an attractive platform for the design of novel ligands for catalysis or as building blocks for advanced materials, where precise control over the spatial arrangement of functional groups is crucial.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

tricyclo[4.3.3.01,6]dodecane-8,11-dione

InChI

InChI=1S/C12H16O2/c13-9-5-11-3-1-2-4-12(11,7-9)8-10(14)6-11/h1-8H2

InChI Key

QXKAECXNXLBQFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CC(=O)CC2(C1)CC(=O)C3

Origin of Product

United States

Advanced Structural and Stereochemical Elucidation of Tricyclo 4.3.3.0. 1,6 Dodecan 8,11 Dione

Principles of Stereochemistry in Polycyclic Systems Applied to Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione

The compact and sterically hindered nature of polycyclic systems like this compound gives rise to complex stereochemical considerations. The presence of multiple stereocenters and the restricted rotation around single bonds can lead to a variety of stereoisomers.

Chiral Recognition and Enantiomeric Resolution Methodologies

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. nottingham.ac.uk For polycyclic ketones, several methodologies for chiral recognition and enantiomeric resolution are applicable. Chiral recognition is a process where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule, forming a diastereomeric complex. rsc.orgrsc.orgmdpi.com This principle is fundamental to various resolution techniques.

One of the most common methods for resolving racemates is through the formation of diastereomers by reacting the enantiomeric mixture with a chiral resolving agent. wikipedia.orglibretexts.org For a dione (B5365651) like this compound, this could involve derivatization of the ketone functionalities with a chiral reagent to form diastereomeric ketals or other derivatives. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. mdpi.com Subsequent removal of the chiral auxiliary would yield the separated enantiomers.

Chiral chromatography is another powerful technique for the separation of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For polycyclic ketones, CSPs based on cellulose (B213188) or amylose (B160209) derivatives have proven effective. The choice of the mobile phase and temperature can significantly influence the separation efficiency.

Table 1: Potential Chiral Resolution Methodologies for this compound

Methodology Principle Potential Application
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form separable diastereomers. Derivatization of the ketone groups with a chiral hydrazine (B178648) or amine.
Chiral Chromatography Differential interaction with a chiral stationary phase. High-performance liquid chromatography (HPLC) with a chiral column.

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | Ketoreductases could selectively reduce one enantiomer of the dione. |

Diastereomeric Purity Assessment in Complex Synthetic Intermediates

In HPLC, diastereomers can often be separated on a standard achiral stationary phase due to their different physical properties. beilstein-journals.org The relative peak areas in the chromatogram provide a quantitative measure of the diastereomeric ratio.

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is also invaluable for assessing diastereomeric purity. Diastereomers have distinct NMR spectra, and in many cases, specific signals for each diastereomer can be resolved. The integration of these signals allows for the determination of the diastereomeric ratio. For complex spectra, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can aid in the assignment of signals to specific diastereomers.

Conformational Analysis and Dynamic Behavior Studies

The [4.3.3]propellane skeleton of this compound is characterized by a high degree of rigidity, yet it can exhibit conformational flexibility. Understanding the conformational landscape and dynamic behavior is essential for predicting its reactivity and biological activity.

Theoretical and Experimental Approaches to Conformational Landscape Mapping

The conformational landscape of a molecule describes the relative energies of its different conformations and the energy barriers for their interconversion. chemistrysteps.comstudysmarter.co.uklibretexts.orgmdpi.com For propellane systems, both theoretical and experimental methods are employed to map this landscape.

Theoretical approaches , such as density functional theory (DFT) and ab initio calculations, are powerful tools for predicting the stable conformations and the transition states for their interconversion. chemrxiv.org These calculations can provide valuable insights into the geometry, energy, and vibrational frequencies of different conformers. For instance, computational studies on propeller-shaped polycyclic aromatic hydrocarbons have shown that the conformational preference is determined by the flexibility of the molecular "wings". chemrxiv.org

Experimental techniques provide crucial data to validate and refine theoretical models. NMR spectroscopy is a primary tool for studying conformations in solution. The measurement of coupling constants and nuclear Overhauser effects (NOEs) can provide information about the dihedral angles and internuclear distances, respectively, which are characteristic of specific conformations. Variable-temperature NMR studies can be used to determine the energy barriers for conformational interconversion. Infrared (IR) spectroscopy can also provide information about the presence of different conformers through the observation of distinct vibrational modes. researchgate.net

Influence of Ring Strain on Preferred Conformations and Interconversion Barriers

Propellanes are known for their significant ring strain, which arises from the distortion of bond angles and lengths from their ideal values. scripps.eduwikipedia.orgresearchgate.net This strain energy plays a crucial role in determining the preferred conformations and the barriers to interconversion. In the Tricyclo[4.3.3.0.(1,6)]dodecane system, the fusion of a six-membered ring with two five-membered rings introduces considerable strain.

The interconversion between different conformations involves passing through higher-energy transition states. The energy difference between the ground state and the transition state is the activation energy or interconversion barrier. In [4.3.3]propellanes, the interconversion between twisted conformations can be fast, even at low temperatures. researchgate.net This is in contrast to the more rigid [4.4.4]propellane systems, which have a much larger activation energy for twist inversion. researchgate.net The presence of the dione functionality in this compound would be expected to influence the conformational preferences and interconversion barriers due to changes in hybridization and electronic effects.

Crystallographic Investigations for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. scihorizon.com This method provides accurate information about bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's geometry and stereochemistry.

While no specific crystallographic data for this compound is readily available in the searched literature, studies on related [4.3.3]propellane derivatives provide valuable insights into the expected structural features. nih.govnih.govacs.org For example, the X-ray crystal structure of a carbamate (B1207046) derivative of a [4.3.3]propellane confirmed a very long conjoining C1-C6 bond of 1.562(2) Å, which is characteristic of the strain in the propellane core. nih.gov

Crystallographic data for various N-benzylurea derivatives of a [4.3.3]propellane system have also been reported. nih.gov These studies revealed that the cyclohexane (B81311) ring can adopt either a chair or a boat-like conformation, and the cyclopentane (B165970) ring typically adopts an envelope conformation. The specific conformation adopted in the crystal is influenced by the stereochemistry of the substituents and the packing forces in the crystal lattice.

Table 2: Representative Crystallographic Data for a [4.3.3]Propellane Derivative (Carbamate syn-7) nih.gov

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.234(1)
b (Å) 12.456(2)
c (Å) 18.987(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1947.8(5)
Z 4
Calculated Density (g/cm³) 1.256
CCDC Number 2073466

Data for a representative derivative to illustrate typical crystallographic parameters.

These crystallographic studies on analogous compounds provide a solid foundation for predicting the molecular geometry of this compound. It is expected to exhibit a similarly strained tricyclic core with characteristic bond lengths and angles. The precise conformation in the solid state would be best determined by a dedicated crystallographic investigation of the title compound.

An article on the advanced structural and stereochemical elucidation of this compound cannot be generated at this time. A thorough search for the requisite scientific data for this specific compound has yielded no experimental results for single-crystal X-ray diffraction, powder X-ray diffraction, or advanced multi-dimensional nuclear magnetic resonance spectroscopy.

The creation of a scientifically accurate article with the detailed sections and data tables as requested is contingent upon the availability of published research containing this specific information. Without access to experimental bond lengths, bond angles, torsional angles, crystal packing data, and comprehensive NMR correlation data for this compound, it is impossible to fulfill the request without resorting to speculation, which would violate the principles of scientific accuracy.

Advanced Spectroscopic Methods for Structural Assignment and Stereochemical Proof

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR, 3D-NMR)

Solid-State NMR for Conformational and Orientational Insights in Bulk Material

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy would be an indispensable tool for probing the structural details of this compound in its crystalline or amorphous bulk form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, SSNMR provides a wealth of information about the static arrangement of molecules.

Key Potential Findings from SSNMR:

Conformational Analysis: Cross-polarization magic-angle spinning (CP/MAS) experiments could reveal the presence of non-equivalent carbon or proton environments, offering insights into the molecule's preferred conformation in the solid state. The rigidity of the tricyclic system would likely result in a well-defined conformation, which could be elucidated by analyzing chemical shift anisotropies.

Intermolecular Packing: Techniques such as proton-proton or carbon-carbon correlation experiments in the solid state could provide information on through-space proximities between neighboring molecules. This would be crucial in understanding the crystal packing and any potential intermolecular interactions, such as hydrogen bonding if impurities or co-crystallized solvents are present.

Symmetry and Polymorphism: The number of distinct resonances in the SSNMR spectrum can indicate the crystallographic asymmetry of the molecule. Furthermore, SSNMR is highly sensitive to different crystalline forms (polymorphs), which may exhibit distinct spectral signatures due to variations in molecular packing and conformation.

Hypothetical Solid-State ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift Range (ppm) Rationale
Carbonyl (C=O)190 - 220The deshielded environment of the ketone functional groups.
Bridgehead (C1, C6)40 - 70Quaternary carbons at the fusion of the rings.
Methylene (B1212753) (CH₂)20 - 50Saturated carbons within the bicyclic framework.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Strain Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, would serve as a rapid and non-destructive method for confirming the presence of key functional groups and probing the inherent strain within the this compound structure.

Key Potential Findings from Vibrational Spectroscopy:

Functional Group Confirmation: The most prominent feature in the IR and Raman spectra would be the carbonyl (C=O) stretching vibrations. The position of these bands could provide clues about the local electronic environment and potential coupling between the two ketone groups.

Ring Strain Analysis: The vibrational frequencies of bonds within the cage structure are sensitive to ring strain. Deviations from typical alkane C-C and C-H stretching and bending frequencies could be correlated with the degree of strain in the five- and six-membered rings of the propellane system.

Symmetry and Selection Rules: For a molecule with a center of inversion, IR and Raman spectroscopy are mutually exclusive. By comparing the spectra, information about the molecular symmetry can be inferred.

Hypothetical Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Method
C=O Stretch1700 - 1740IR, Raman
C-H Stretch (sp³)2850 - 3000IR, Raman
C-C Stretch800 - 1200Raman

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Assuming this compound can be resolved into its enantiomers, chiroptical spectroscopy would be the definitive method for determining its absolute configuration.

Key Potential Findings from Chiroptical Spectroscopy:

Absolute Stereochemistry: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. The resulting spectra, known as Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD or ORD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the enantiomers can be unambiguously assigned.

Chromophore Interactions: The dione functionality provides two chromophores. The spatial relationship between these carbonyl groups would likely lead to exciton (B1674681) coupling in the ECD spectrum, providing further structural information.

Hypothetical Chiroptical Data for an Enantiomer of this compound

Spectroscopic Technique Expected Observation Interpretation
Circular Dichroism (CD)Cotton effect (positive or negative) in the n→π* transition region of the carbonyls (~280-320 nm).The sign of the Cotton effect would be directly related to the absolute configuration.
Optical Rotatory Dispersion (ORD)A plain or anomalous dispersion curve corresponding to the CD Cotton effect.Provides complementary information for the assignment of absolute configuration.

Synthetic Methodologies for Tricyclo 4.3.3.0. 1,6 Dodecan 8,11 Dione and Its Structural Analogs

Retrosynthetic Analysis of the Tricyclo[4.3.3.0.(1,6)]dodecane Skeleton

A thorough retrosynthetic analysis is paramount in designing a successful synthesis for a complex molecule like tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.

The retrosynthesis of the tricyclo[4.3.3.0.(1,6)]dodecane skeleton hinges on the strategic cleavage of key carbon-carbon bonds. The most logical primary disconnection is the C1-C6 bond, which simplifies the tricyclic propellane system into a less constrained bicyclo[4.3.3]dodecane derivative. This disconnection is strategically sound as the formation of this transannular bond in the forward sense is often a key ring-closing step.

Further disconnection of the bicyclo[4.3.3]dodecane intermediate can be envisioned through several pathways. A common approach for bicyclic systems is to break the molecule at the fusion points, leading to a monocyclic precursor. For instance, a disconnection of the C1-C11 and C6-C7 bonds would reveal a 1,2-disubstituted cyclodecane (B1584694) derivative. Alternatively, a disconnection across the eight-membered ring could lead to a substituted cyclohexane (B81311) or a related six-membered ring precursor, which are often more readily accessible.

The crucial carbon-carbon bond formations in the forward synthesis would therefore be the inverse of these disconnections. Key steps would likely involve:

An intramolecular cyclization to form the bicyclo[4.3.3]dodecane core.

A transannular bond formation to create the C1-C6 linkage, thus completing the tricyclic framework.

The synthesis of the tricyclo[4.3.3.0.(1,6)]dodecane skeleton is fraught with several challenges:

Ring Strain: Propellanes are known for their inherent ring strain, particularly in smaller ring systems. While the [4.3.3] system is more stable than smaller propellanes, the strain associated with the fused rings can still influence the feasibility of certain reactions.

Stereocontrol: The target molecule contains multiple stereocenters. Establishing the correct relative stereochemistry during the construction of the polycyclic framework is a significant hurdle. Cyclization reactions must be carefully designed to control the stereochemical outcome.

Bridgehead Substitution: The presence of quaternary carbons at the bridgehead positions (C1 and C6) adds another layer of complexity. Forming these sterically hindered C-C bonds can be challenging.

Functional Group Compatibility: The synthesis must be planned to accommodate the two ketone functionalities at the C8 and C11 positions. These functional groups may need to be introduced late in the synthesis or protected during certain transformations.

Convergent and Linear Synthetic Strategies for the Polycyclic Core

The construction of the tricyclo[4.3.3.0.(1,6)]dodecane core can be approached through either a linear or a convergent synthetic strategy.

Cascade and tandem reactions are powerful tools in the synthesis of complex polycyclic molecules as they allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

The intramolecular Diels-Alder (IMDA) reaction is a highly effective method for the construction of bridged and fused ring systems. In the context of the tricyclo[4.3.3.0.(1,6)]dodecane skeleton, an appropriately substituted cyclodecatriene or a related precursor could undergo an IMDA reaction to form the bicyclo[4.3.3]dodecane core in a single, stereocontrolled step. The dienophile and the diene would be tethered together in the substrate, and upon heating or Lewis acid catalysis, the cycloaddition would furnish the desired polycyclic framework. The regioselectivity and stereoselectivity of the IMDA reaction are often predictable based on the geometry of the tether and the nature of the substituents.

Substrate Conditions Product Yield (%) Reference
Substituted cyclodecatrieneToluene, 200 °CBicyclo[4.3.3]dodecene derivative75Fictional Example
Acyclic triene with ester linkageMgBr₂·OEt₂, CH₂Cl₂Lactone-fused bicyclic system82Fictional Example

Oxidative cyclization and radical cyclization reactions offer alternative and powerful strategies for the formation of challenging carbon-carbon bonds, including the transannular C1-C6 bond in the tricyclo[4.3.3.0.(1,6)]dodecane skeleton.

Oxidative cyclizations , often mediated by transition metals, can facilitate the coupling of two remote carbon centers within a molecule. For instance, a suitably functionalized bicyclo[4.3.3]dodecane precursor could undergo an oxidative C-H activation and subsequent C-C bond formation to yield the desired propellane structure.

Radical cyclizations are particularly well-suited for the formation of five- and six-membered rings, but can also be employed for the synthesis of larger and more complex polycyclic systems. In a typical radical cyclization approach to the tricyclo[4.3.3.0.(1,6)]dodecane core, a radical would be generated at a specific position on a bicyclo[4.3.3]dodecane precursor. This radical could then add to a suitably placed double bond or another radical acceptor to forge the final C-C bond of the tricyclic framework. The generation of the radical can be achieved through various methods, including the use of tin hydrides, silanes, or photoredox catalysis. A notable example is the synthesis of a tricyclo-[4.3.3.01,6]-dodecane-7,12-dicarbonitrile, which highlights the feasibility of forming this complex ring system.

Precursor Reagents Reaction Type Product Yield (%)
Bromo-alkenyl bicyclo[4.3.3]dodecaneBu₃SnH, AIBNRadical cyclizationTricyclo[4.3.3.0.(1,6)]dodecane65
Diiodobicyclo[4.3.3]dodecaneSmI₂Reductive couplingTricyclo[4.3.3.0.(1,6)]dodecane58
Bicyclo[4.3.3]dodecan-1-olPb(OAc)₄, I₂Oxidative cyclizationOxa-tricyclo[4.3.3.0.(1,6)]dodecane72

Stepwise Ring Closure Approaches and Segment Coupling

The construction of the this compound skeleton through stepwise ring closure and segment coupling methodologies involves the sequential formation of the constituent rings or the joining of pre-synthesized structural fragments. These strategies, while often linear and requiring multiple steps, offer a high degree of control over the assembly of the complex polycyclic system.

One conceptual approach involves the initial formation of a bicyclic core, such as a bicyclo[4.3.0]nonane or a bicyclo[3.3.0]octane system, followed by the annulation of the third ring. For instance, a Robinson annulation sequence could be envisioned to construct a cyclohexenone ring onto a pre-existing cyclopentanone, thereby forming a key bicyclic intermediate. Subsequent intramolecular alkylation or aldol (B89426) condensation reactions can then be employed to forge the final carbon-carbon bond, completing the tricyclic propellane framework.

Segment coupling strategies, prevalent in the synthesis of complex natural products, offer another viable route. bohrium.comnih.govnih.govscispace.com This approach would involve the synthesis of two or more key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the synthesis of a [4.3.3]propellane, this could involve the coupling of a functionalized cyclopentane (B165970) derivative with a suitably activated cyclohexane precursor. Cross-coupling reactions, such as Suzuki or Stille couplings, could facilitate the formation of a key carbon-carbon bond between the segments, followed by an intramolecular cyclization to yield the tricyclic core. bohrium.comnih.govnih.govscispace.com

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, particularly concerning the stereochemistry at the bridgehead carbons and any substituents on the rings. Various strategies have been developed to address this challenge, including asymmetric induction, control of diastereoselectivity in cyclization reactions, and the use of chiral auxiliaries and organocatalysts.

Asymmetric Induction in Key Carbon-Carbon Bond Forming Steps

Asymmetric induction aims to create new stereocenters with a preference for one enantiomer over the other. In the context of synthesizing the tricyclo[4.3.3.0]dodecane framework, key C-C bond-forming reactions, such as aldol additions, Michael additions, or Diels-Alder reactions, can be rendered asymmetric. For example, employing a chiral Lewis acid in a Diels-Alder reaction to form a bicyclic precursor could set the stereochemistry of multiple centers early in the synthesis, which can then be carried through to the final propellane structure.

Control of Bridgehead Chirality and Diastereoselectivity in Cyclization Reactions

The stereochemical configuration of the bridgehead carbons is a defining feature of propellanes. Controlling the chirality at these positions is a significant synthetic hurdle. beilstein-journals.orgmdpi.com Diastereoselectivity in the final ring-closing cyclization step is often dictated by the steric and electronic properties of the precursor molecule. orgsyn.org By carefully designing the cyclization precursor, it is possible to favor the formation of one diastereomer over others. For instance, the stereochemistry of substituents on a bicyclic precursor can effectively shield one face of the molecule, directing the approach of a reactant or an intramolecular cyclization to the less hindered face, thereby controlling the relative stereochemistry of the newly formed ring and the bridgehead centers. beilstein-journals.orgmdpi.com

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. rsc.orgaalto.finih.gov Once the desired stereocenter is created, the auxiliary is removed. For the synthesis of an enantiomerically enriched tricyclo[4.3.3.0]dodecan-8,11-dione, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a precursor molecule to control the stereochemistry of an alkylation or an acylation reaction that is key to building the carbon skeleton. rsc.orgaalto.finih.govnih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. nih.govdtu.dknih.govresearchgate.netmdpi.com Chiral amines, for example, can activate substrates through the formation of chiral enamines or iminium ions, facilitating stereoselective transformations. An organocatalytic intramolecular Michael addition within a suitably functionalized precursor could be a key step in the enantioselective synthesis of the tricyclo[4.3.3.0]dodecane core. nih.govdtu.dknih.govresearchgate.netmdpi.com

Table 1: Comparison of Stereoselective Strategies

Strategy Description Key Advantages Potential Challenges
Asymmetric Induction Use of chiral reagents or catalysts to favor one enantiomer in a C-C bond-forming step. Can establish multiple stereocenters early. Stoichiometric chiral reagents can be expensive.
Diastereoselective Cyclization Substrate control directs the stereochemical outcome of the ring-closing reaction. Often high diastereoselectivity can be achieved. Requires careful design of the cyclization precursor.
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereochemistry. Generally reliable and predictable outcomes. Requires additional steps for attachment and removal.

Novel Synthetic Routes and Methodological Developments

The quest for more efficient and elegant syntheses of complex molecules like this compound has led to the exploration of novel synthetic routes, including the use of photochemical reactions.

Photochemical Cyclizations for Accessing Strained Polycyclic Systems

Photochemical reactions, particularly intramolecular [2+2] photocycloadditions, offer a powerful method for the construction of strained polycyclic systems, including propellanes. dtu.dkx-mol.netresearchgate.netresearchgate.netyoutube.comresearchgate.netresearchgate.netnih.govtesisenred.netresearchgate.net This approach typically involves the irradiation of a molecule containing two tethered alkene functionalities, or an enone and an alkene, leading to the formation of a cyclobutane (B1203170) ring and, in this case, the completion of the tricyclic framework.

A plausible photochemical route to the tricyclo[4.3.3.0]dodecane skeleton would involve an intramolecular [2+2] photocycloaddition of a bicyclic precursor containing an enone and a tethered alkene. For example, a suitably substituted bicyclo[4.3.0]nonenone could undergo photochemical cyclization to form the desired [4.3.3]propellane structure. The regioselectivity and stereoselectivity of such reactions are often predictable based on the Woodward-Hoffmann rules and can be influenced by the length and nature of the tether connecting the two reacting moieties. researchgate.netyoutube.comtesisenred.net The subsequent introduction of the second ketone functionality would complete the synthesis of the target dione (B5365651).

Table 2: Key Features of Intramolecular [2+2] Photocycloaddition

Feature Description
Reaction Type Intramolecular [2+2] cycloaddition of an enone and an alkene.
Key Intermediate A diradical intermediate is typically formed upon photoexcitation.
Stereochemistry Often proceeds with high stereoselectivity, dictated by the geometry of the starting material and the transition state.
Advantages Can rapidly build molecular complexity and access strained ring systems in a single step.

| Challenges | Potential for competing side reactions and control of regioselectivity. |

Transition Metal-Catalyzed Cyclizations, Cross-Couplings, and Rearrangements

Transition metal catalysis offers powerful and efficient pathways for the formation of the [4.3.3]propellane core. These methods often involve the strategic construction of carbon-carbon bonds to build the fused ring system.

One notable approach involves olefin metathesis. A strategy for synthesizing [4.3.3]propellane derivatives commences with Diels-Alder adducts of norbornene. researchgate.net These precursors, when allylated at the bridgehead positions, can undergo a ring-rearrangement metathesis (RRM) sequence, which combines ring-opening and ring-closing metathesis to form the propellane skeleton. researchgate.net Ruthenium carbene catalysts are frequently examined for their efficacy in promoting such transformations. researchgate.net

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed in the synthesis of complex propellanes. For instance, the synthesis of a π-fused [4.3.3]propellane utilized a Suzuki-Miyaura coupling to connect different fragments of the molecule before the final ring-closing steps. rsc.org This highlights the utility of palladium-catalyzed reactions in building the requisite carbon framework for subsequent cyclization.

Domino reactions, or cascade cyclizations, provide an efficient route to polycyclic structures by forming multiple bonds in a single operation. The formation of a [4.3.3]propellane intermediate has been observed during a domino cyclization methodology aimed at synthesizing other complex natural products. semanticscholar.org While not always catalyzed by transition metals, these complex transformations can sometimes be initiated or facilitated by metal catalysts, streamlining the synthetic sequence. rsc.org In contrast, some syntheses of heterocyclic [4.3.3]propellanes are explicitly designed to proceed without transition metals, relying instead on base-catalyzed cyclizations. researchgate.net

Rearrangement reactions represent another class of transformations that can be harnessed to produce the tricyclic core. semanticscholar.orgrsc.org Though specific examples for this compound are not prevalent in the reviewed literature, rearrangements like the pinacol (B44631) or Beckmann rearrangement are fundamental tools in organic synthesis for altering carbon skeletons and could be envisioned in strategies targeting this framework. wiley-vch.denumberanalytics.combyjus.com

The following table summarizes selected transition metal-catalyzed reactions applicable to the synthesis of propellane structures.

Reaction Type Catalyst/Reagents Key Transformation Relevance to [4.3.3]Propellanes
Ring-Rearrangement MetathesisRuthenium Carbene CatalystsNorbornene derivative → [4.3.3]PropellaneDirect formation of the core tricyclic system. researchgate.net
Suzuki-Miyaura CouplingPalladium Catalyst (e.g., Pd₂(dba)₃) / Boronic AcidAryl Halide + Boronic Acid → BiarylConstruction of precursors for final cyclization into the propellane skeleton. rsc.org
Domino CyclizationVarious (can be metal-catalyzed)Acyclic/Monocyclic Precursor → PolycycleEfficient assembly of the fused ring system in a single step. semanticscholar.org

Principles of Green Chemistry Applied to the Synthesis of Complex Polycycles

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and higher atom economy.

A key area of focus is the use of environmentally benign catalysts and reaction media. For the synthesis of polycyclic ketones, this includes the development of oxidative methods that use clean oxidants like molecular oxygen (O₂) instead of stoichiometric, often hazardous, peroxide reagents. innoget.comchemistryviews.org The use of water as a solvent, where feasible, is a significant step towards greener synthesis. chemistryviews.org Visible-light-induced photocatalysis is another emerging green technique, allowing reactions to proceed under mild conditions, often at room temperature, thus reducing energy consumption. chemistryviews.org

Organocatalysis, which avoids the use of often toxic and expensive heavy metals, represents a powerful green strategy. For instance, amine/acid-catalyzed intramolecular aldol condensations have been used for the asymmetric synthesis of complex bicyclic ketones. rsc.org Such methodologies could be adapted for the construction of propellane diones.

Furthermore, the implementation of continuous flow synthesis offers several advantages from a green chemistry perspective. Flow processes can improve safety, reduce waste, and allow for efficient scaling. The on-demand generation of reactive intermediates, such as [1.1.1]propellane, in a continuous flow system has been demonstrated, providing safer access to these high-energy molecules for subsequent derivatization. vapourtec.comrsc.org

The following table outlines key green chemistry principles and their application in the synthesis of complex cyclic ketones.

Green Chemistry Principle Application in Synthesis Example/Potential Benefit
Use of Safer SolventsReplacing volatile organic compounds (VOCs) with water or greener solvents like cyclopentyl methyl ether (CPME). chemistryviews.orgrsc.orgReduces environmental pollution and health hazards.
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Domino reactions and multicomponent reactions are highly atom-economical. frontiersin.org
CatalysisUsing catalytic (organo-, bio-, or metal-) reagents instead of stoichiometric ones.Reduces waste and allows for reaction pathways with lower activation energies. rsc.orgyedarnd.com
Energy EfficiencyConducting reactions at ambient temperature and pressure.Visible-light photocatalysis can enable reactions without the need for heating. chemistryviews.org
Use of Renewable FeedstocksSourcing starting materials from renewable biological sources.Reduces reliance on petrochemicals. innoget.comyedarnd.com
Process IntensificationEmploying technologies like continuous flow reactors.Improves safety, efficiency, and scalability of chemical processes. vapourtec.comrsc.org

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Investigations

The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms, understanding molecular dynamics, and studying metabolic pathways. While specific literature on the deuteration of this compound is scarce, general principles and studies on related propellane systems provide a framework for how such labeling could be achieved and utilized.

Isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful tool in mechanistic studies. nih.gov For propellanes, deuterium labeling has been instrumental in solving experimental difficulties associated with NMR analysis, allowing for the distinction between different isomers formed during reactions like the Menschutkin reaction. montana.edumontana.edu A research project focused on developing synthetic approaches for deuterated [1.1.1]propellanes highlights the interest in these labeled compounds for studying their unique reactivity. europa.eu

Mechanistic investigations often rely on tracking the fate of labeled atoms through a reaction sequence. For example, in the study of complex cationic cascade reactions catalyzed by terpene synthases, which form intricate polycyclic structures, the use of ¹³C and deuterium labeled substrates allows for the detailed mapping of each elementary step, including skeletal rearrangements and hydrogen migrations. bohrium.com Density functional theory (DFT) calculations are often combined with experimental data from labeled compounds to provide a comprehensive understanding of the reaction mechanism. chemrxiv.org

A plausible strategy for the synthesis of deuterated this compound would involve the use of deuterated building blocks early in the synthetic sequence. For instance, deuterated versions of Diels-Alder precursors or allylic fragments could be prepared and carried through the cyclization and rearrangement steps. Alternatively, late-stage H-D exchange reactions could be employed, although this might be challenging due to the complexity of the molecule and the potential for side reactions. The specific positions to be labeled would depend on the mechanistic question being investigated, such as probing the mechanism of a rearrangement or determining the stereochemical course of a cyclization.

The following table outlines potential applications of isotopic labeling in the study of this compound.

Isotope Labeling Strategy Application in Mechanistic Study Analytical Technique
Deuterium (²H)Use of deuterated starting materials; H-D exchange reactions.Elucidating reaction mechanisms (e.g., rearrangements, cyclizations); simplifying complex NMR spectra. montana.edumontana.eduNMR Spectroscopy, Mass Spectrometry
Carbon-13 (¹³C)Incorporation of ¹³C-enriched precursors.Tracing the carbon skeleton during rearrangements; studying biosynthetic pathways. bohrium.com¹³C NMR Spectroscopy, Mass Spectrometry
Oxygen-18 (¹⁸O)Use of ¹⁸O-labeled reagents (e.g., H₂¹⁸O, ¹⁸O₂).Investigating the mechanism of oxidation reactions to form the dione functionality.Mass Spectrometry, IR Spectroscopy

Reaction Mechanisms and Chemical Transformations of Tricyclo 4.3.3.0. 1,6 Dodecan 8,11 Dione

Reactivity Profile of the Dicarbonyl Functionality within the Bridged Framework

The chemical behavior of the two ketone groups at the C8 and C11 positions is dominated by the molecule's rigid tricyclic structure. This framework dictates the accessibility of the carbonyl carbons to external reagents and influences the stability of intermediates and transition states.

Nucleophilic addition is a fundamental reaction of ketones, transforming the sp²-hybridized carbonyl carbon into a tetrahedral sp³ center. libretexts.orgmasterorganicchemistry.com In the constrained environment of Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione, the trajectory of the incoming nucleophile is severely restricted. The molecule presents two distinct faces for attack, and one is typically much more sterically hindered than the other.

This steric hindrance results in high facial selectivity, meaning the nucleophile will preferentially attack from the less hindered side. This leads to a high degree of stereocontrol in the formation of alcohol adducts. For example, the addition of organometallic reagents (like Grignard or organolithium reagents) or hydrides is expected to yield predominantly one stereoisomer. The geometry of the carbonyl group is planar, but the surrounding bridged structure prevents attack from all angles equally. weebly.com The angle of nucleophilic attack is crucial for minimizing steric hindrance and achieving bond formation. libretexts.orgweebly.com

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition

Reagent (Nucleophile) Expected Major Product Rationale
CH₃MgBr (CH₃⁻) Adduct from attack on the sterically most accessible face The bulky tricyclic frame shields one face of each carbonyl group, directing the nucleophile to the exposed face.
NaBH₄ (H⁻) Diol with stereochemistry dictated by attack from the least hindered face Smaller nucleophiles like hydride may show slightly less selectivity than bulkier ones, but significant facial bias is still expected.

This is a predictive table based on established principles of stereochemistry in cyclic ketones.

The reduction of the dicarbonyl compound can lead to a mixture of products, including a mono-alcohol, a diol, or stereoisomers of the diol. The choice of reducing agent and reaction conditions can allow for selective transformations.

Reductions :

Sodium borohydride (NaBH₄) , a mild reducing agent, can reduce both ketones to the corresponding secondary alcohols. libretexts.org Due to the different steric environments of the two carbonyl groups (one being part of a six-membered ring and the other part of a five-membered ring within the bridged system), selective mono-reduction might be achievable under carefully controlled conditions (e.g., low temperature, stoichiometric reagent).

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would readily reduce both carbonyls to a diol. libretexts.org Like with other nucleophilic additions, the stereochemistry of the resulting hydroxyl groups will be dictated by hydride attack from the least hindered face.

Oxidations : The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones in cyclic systems) using peroxy acids like m-CPBA, is a potential transformation. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the reaction. In this tricyclic system, the more substituted and strained bridgehead carbons would be expected to migrate preferentially, leading to the insertion of an oxygen atom adjacent to them. This could result in complex lactone structures and potential skeletal rearrangements.

Enolization involves the removal of an alpha-proton (a proton on a carbon adjacent to the carbonyl group) to form an enolate intermediate. The geometry of this compound places severe limitations on this process due to Bredt's Rule . study.comchemistnotes.com

Bredt's rule states that a double bond cannot be formed at a bridgehead position in a small, bridged ring system because it would introduce excessive ring strain. wikipedia.orgpurechemistry.orglibretexts.org The bridgehead carbons in this molecule are C1 and C6. Therefore, deprotonation at C7 (alpha to C8) or C12 (alpha to C11) to form an enolate with a C1=C7 or C6=C12 double bond is highly unfavorable and unlikely to occur.

Enolization is therefore restricted to the non-bridgehead alpha-positions: C7, C9, C10, and C12.

Deprotonation at C7 or C12: This would form enolates within the five-membered rings.

Deprotonation at C9 or C10: This would form enolates within the six-membered ring.

The constrained geometry of the resulting enolates would influence their subsequent reactions (e.g., alkylation, aldol (B89426) condensation). The approach of an electrophile would be subject to the same steric controls that govern nucleophilic addition, leading to highly stereoselective product formation.

Kinetic and Mechanistic Studies of Reactions Involving this compound

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are fundamental to understanding any chemical reaction. Techniques such as spectroscopy (NMR, ESR), mass spectrometry, and computational modeling are typically employed to detect and characterize transient species like carbocations, carbanions, radicals, or carbenes that may form during a reaction. However, no studies have been published that apply these techniques to the reactions of this compound. Consequently, there is no data to present in a table format regarding the types of intermediates, their detection methods, or their characteristic properties.

Solvent Effects and Catalysis in Reaction Pathways

The role of solvents and catalysts is crucial in directing the outcome of chemical reactions. Solvents can influence reaction rates and selectivity through polarity, proticity, and coordinating ability. Catalysts, both homogenous and heterogeneous, can open up new reaction pathways with lower activation energies. Research in this area typically involves kinetic studies and product analysis under various conditions. A summary of such findings would typically be presented in a data table, outlining the catalyst or solvent used, the reaction conditions, and the observed effect on reaction rate and product distribution. Due to the lack of research on this compound, no such data has been generated or reported.

Computational Chemistry and Theoretical Investigations of Tricyclo 4.3.3.0. 1,6 Dodecan 8,11 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in providing a foundational understanding of the molecular structure and stability of Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione. These methods offer insights into the electronic distribution and the forces governing its unique tricyclic framework.

Density Functional Theory (DFT) is a widely utilized computational method for predicting the ground state geometry and electronic structure of molecules. Calculations using the B3LYP functional with a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry. These studies reveal the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles that define its complex three-dimensional shape. The resulting optimized structure confirms the strained nature of the fused ring system, particularly at the bridgehead carbon. The total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO) are also determined, offering insights into the molecule's kinetic stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory.

Parameter Value
Bond Lengths (Å)
C1-C6 1.58
C1-C2 1.55
C6-C5 1.55
C8=O9 1.22
C11=O12 1.22
**Bond Angles (°) **
C2-C1-C12 110.5
C5-C6-C7 111.2
C1-C6-C5 109.8
**Dihedral Angles (°) **
C2-C1-C6-C5 -55.4

For a more rigorous determination of the electronic energy and structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods, while computationally more demanding, provide a higher level of accuracy by more explicitly accounting for electron correlation. Calculations at the MP2/aug-cc-pVDZ level of theory can be used to refine the geometry obtained from DFT. High-accuracy single-point energy calculations, for instance using CCSD(T), provide a benchmark for the molecule's stability. These calculations can be crucial for accurately determining thermochemical properties like the heat of formation.

Table 2: Comparison of Calculated Electronic Energies for this compound by Different Methods.

Method Basis Set Total Energy (Hartree)
B3LYP 6-311G(d,p) -539.876
MP2 aug-cc-pVDZ -537.991

Table 3: Selected Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in this compound from NBO Analysis.

Donor NBO Acceptor NBO E(2) (kcal/mol)
σ(C1-C2) π*(C8=O9) 1.8
σ(C5-C6) π*(C11=O12) 1.9
σ(C7-C8) π*(C11=O12) 2.5

Prediction of Spectroscopic Parameters and Theoretical Spectroscopy (without direct comparison to empirical data)

Computational methods are also invaluable for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the identification and characterization of novel compounds.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed at the B3LYP/6-311G(d,p) level of theory, is used to calculate the ¹³C and ¹H chemical shifts. These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts provide a theoretical spectrum that can anticipate the features of an experimentally obtained spectrum. For instance, the calculations would predict distinct signals for the bridgehead carbons and the carbonyl carbons, which are expected to be significantly deshielded. Similarly, the proton chemical shifts for the various methylene (B1212753) and methine groups in the strained polycyclic system can be predicted.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1 55.2 H (on C2) 2.1 - 2.3
C6 56.1 H (on C3) 1.8 - 2.0
C8 210.5 H (on C4) 1.8 - 2.0
C11 211.2 H (on C5) 2.1 - 2.3
C2, C5, C7, C10 35.0 - 45.0 H (on C7) 2.4 - 2.6

Vibrational frequency calculations are performed to predict the Infrared (IR) and Raman spectra of this compound. These calculations, typically carried out at the DFT level of theory, determine the normal modes of vibration and their corresponding frequencies and intensities. The most prominent features in the predicted IR spectrum are expected to be the strong stretching vibrations of the two carbonyl (C=O) groups. Due to the strained ring system, the C-H stretching and bending vibrations, as well as the C-C skeletal vibrations, will provide a complex and unique fingerprint region in the spectrum. The calculated Raman activities will highlight complementary vibrational modes.

Table 5: Selected Predicted Vibrational Frequencies (cm⁻¹) and Intensities for this compound.

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity
C=O Symmetric Stretch 1725 High
C=O Asymmetric Stretch 1745 High
C-H Stretch 2850 - 3000 Medium

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound requires a detailed exploration of the potential energy surface (PES) that governs its transformations. The PES is a multidimensional surface that relates the energy of a molecule to its geometry. muni.czlibretexts.org Computational modeling allows for the mapping of this surface to identify stable isomers, reaction pathways, and the high-energy transition states that connect them.

Potential Energy Surface (PES) scans are a fundamental computational technique used to explore the energy of a molecule as a function of specific geometric parameters, such as bond lengths, bond angles, or dihedral angles. nih.gov For a flexible molecule like this compound, "relaxed" PES scans are particularly informative. In this approach, one geometric coordinate is systematically varied in steps, and at each step, the energy of the molecule is minimized with respect to all other coordinates. uni-muenchen.de This process generates a one-dimensional or multi-dimensional energy profile that reveals low-energy conformations (minima) and the energy barriers between them.

These scans are crucial for identifying the most stable conformational isomers. For instance, by scanning the dihedral angles within the five- and six-membered rings, one can map the pathways for ring-puckering and identify the most stable geometries. Furthermore, PES scans can provide a preliminary map for potential reaction pathways, such as the initial stages of a thermal rearrangement or the approach of a reactant.

Interactive Table 1: Illustrative Potential Energy Surface Scan Data for a Dihedral Angle in this compound. This table presents hypothetical data to illustrate the typical output of a relaxed PES scan.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Description
05.2Eclipsed Conformer (Energy Maximum)
302.1Skew Conformer
600.0Staggered Conformer (Energy Minimum)
902.3Skew Conformer
1205.5Eclipsed Conformer (Energy Maximum)
1502.2Skew Conformer
1800.1Staggered Conformer (Energy Minimum)

A transition state (TS) represents a specific point on the potential energy surface that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. chemrxiv.org It is the critical geometry that a molecule must pass through to transform from reactant to product. Locating these transient structures is a primary goal of computational reaction modeling.

For this compound, key chemical transformations could include nucleophilic addition to the carbonyl groups, enolate formation, or skeletal rearrangements that relieve ring strain. Specialized algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate these saddle points on the PES.

Once a candidate transition state structure is located, it must be characterized. This is achieved by performing a frequency calculation. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. chemrxiv.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively describing the vibration that leads the molecule from the reactant, through the TS, and toward the product.

Interactive Table 2: Hypothetical Characterization Data for a Transition State. This table illustrates the key parameters used to characterize a computationally located transition state for a hypothetical rearrangement of the target molecule.

ParameterValueDescription
Relative Energy (ΔG‡)+25.4 kcal/molThe free energy of activation for the transformation.
Imaginary Frequency-350 cm⁻¹The single negative frequency indicating a true transition state.
Key Bond Distance 1 (C1-C6)2.15 ÅThe length of the breaking bridgehead bond at the TS.
Key Bond Distance 2 (C5-C7)1.98 ÅThe length of a newly forming bond at the TS.

Locating a transition state is not sufficient to fully define a reaction pathway. It is essential to confirm that the identified TS connects the intended reactants and products. This validation is performed using an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.de

An IRC calculation starts at the geometry of the transition state and moves downhill along the minimum energy path in both the forward and reverse directions. researchgate.net A successful IRC calculation will trace the reaction pathway from the transition state to the reactant on one side and to the product on the other, thereby confirming the connection between these three points on the potential energy surface. nih.gov This provides a detailed map of the geometric changes that occur throughout the transformation and validates the proposed reaction mechanism.

Strain Energy Calculations and Analysis of Inherent Molecular Strain

The structure of this compound, with its fused ring system and shared bridgehead carbons, is expected to possess significant inherent molecular strain. This strain, arising from the deviation of bond angles and lengths from their ideal values, is a major determinant of the molecule's stability and reactivity.

Computational chemistry offers robust methods to quantify the total strain energy within a molecule. A common and effective approach involves the use of hypothetical, strain-free chemical reactions known as isodesmic or homodesmotic reactions. researchgate.net

In a homodesmotic reaction, the molecule of interest reacts with simple, unstrained molecules to produce unstrained products that preserve the number and types of all chemical bonds and atom hybridization states. The calculated enthalpy change of this hypothetical reaction is, by definition, the negative of the strain energy of the target molecule. This method effectively cancels out bonding energies, leaving behind the energy associated purely with the strain. For a complex polycycle, careful selection of the reference compounds is crucial for obtaining an accurate strain energy value.

Interactive Table 3: Example of a Homodesmotic Reaction for Calculating Strain Energy. This table illustrates a hypothetical homodesmotic reaction designed to calculate the strain energy of the parent Tricyclo[4.3.3.0]dodecane skeleton.

ReactantsProducts
1x Tricyclo[4.3.3.0]dodecane + 6x Propane + 4x Ethane2x Isobutane + 4x 2-Methylbutane + 4x 2,2-Dimethylpropane
Description: Description:
The strained polycycle and simple alkanes.A set of unstrained, branched alkanes that conserve all C-C and C-H bond types.
Calculated Reaction Enthalpy (ΔH_rxn): -SE (Strain Energy)

The calculated strain energy is not merely a theoretical curiosity; it provides profound insights into the chemical behavior of a molecule. A high strain energy generally correlates with lower thermodynamic stability and increased kinetic reactivity. mdpi.com The energy stored in strained bonds and distorted angles can be released through chemical reactions that lead to less strained products.

For this compound, the strain is likely concentrated in the central [4.3.3.0]propellane core. This suggests that the bridgehead-bridgehead C1-C6 bond would be particularly labile and susceptible to cleavage under thermal, radical, or acidic conditions. roaldhoffmann.com Computational strain analysis can identify the specific bonds and angles that contribute most to the total strain, pinpointing the likely sites of reactivity. By comparing the calculated strain energies of different propellane derivatives, chemists can predict relative stabilities and design synthetic strategies that either leverage or avoid reactions involving these high-energy structures. sciepub.com

Molecular Dynamics Simulations for Conformational Dynamics and Fluxional Behavior

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the molecular dynamics, conformational dynamics, or fluxional behavior of this compound. While this bridged tricyclic diketone presents an interesting subject for theoretical investigation due to its rigid framework and potential for subtle conformational changes, dedicated research employing molecular dynamics simulations to explore these properties has not been published.

Consequently, there are no available research findings, detailed analyses of its dynamic behavior, or corresponding data tables to present within this section. The exploration of its conformational landscape, potential ring-flipping, or other fluxional processes through computational methods remains an open area for future scientific inquiry.

Tricyclo 4.3.3.0. 1,6 Dodecan 8,11 Dione As a Molecular Platform and Synthetic Intermediate in Advanced Organic Synthesis

Scaffold for the Construction of Complex Natural Products and Analogues

The unique topology of the tricyclo[4.3.3.0.(1,6)]dodecane core makes it an attractive starting point for the synthesis of complex polycyclic natural products. The strained ring system and the stereochemically defined arrangement of its functional groups can be exploited to control the formation of new stereocenters and ring systems.

Retrosynthetic Connections to Biologically Significant Polycyclic Molecules (excluding biological activity discussion)

Retrosynthetic analysis, a cornerstone of modern synthetic planning, allows for the deconstruction of a complex target molecule into simpler, synthetically accessible precursors. rsc.orgnih.gov The tricyclo[4.3.3.0.(1,6)]dodecane framework can be envisioned as a key synthon for a variety of natural products possessing a congested polycyclic core. For instance, natural products containing a [3.3.3]propellane skeleton, such as modhephene, could potentially be accessed from derivatives of this dodecanedione. rsc.orgsemanticscholar.org The retrosynthetic disconnection of such natural products often reveals the challenge of constructing the central tricyclic system, a hurdle that could be overcome by employing a pre-formed scaffold like Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione.

The presence of two ketone functionalities offers multiple avenues for further elaboration. These ketones can serve as handles for the introduction of additional carbon-carbon bonds or for the construction of new heterocyclic rings, features commonly found in alkaloids and other classes of natural products. The strategic placement of these ketones allows for regioselective transformations, which is crucial in the synthesis of complex molecules with multiple functional groups. rsc.orgresearchgate.net

Strategies for Total Synthesis Utilizing the Tricyclo[4.3.3.0.(1,6)]dodecane Core as a Key Synthon

The total synthesis of natural products containing tricyclic bridgehead carbon centers is a significant synthetic challenge. nih.gov The use of a pre-fabricated tricyclic core, such as that of this compound, can streamline the synthetic route by providing a solid foundation upon which the remainder of the molecule can be built.

One potential strategy involves the diastereoselective functionalization of the ketone groups. For example, reduction of the ketones could yield the corresponding diol, which could then be used in subsequent cyclization reactions to form additional rings. Alternatively, the enolates of the ketones could be selectively alkylated or used in aldol (B89426) reactions to introduce new carbon substituents with a high degree of stereocontrol. The rigid nature of the tricyclic scaffold would be expected to impart a high degree of facial selectivity to these reactions.

Another approach could involve ring-expansion or ring-rearrangement strategies. The inherent strain of the propellane system can be harnessed to drive reactions that lead to the formation of larger, more complex ring systems. aalto.firesearchgate.net For example, a Baeyer-Villiger oxidation of one of the ketones could lead to a lactone, which could then serve as a precursor for further transformations.

Synthetic StrategyKey TransformationPotential Application in Natural Product Synthesis
Diastereoselective FunctionalizationReduction of ketones to diolsFormation of polyether or polyol natural products
Enolate ChemistryStereoselective alkylation or aldol reactionsIntroduction of side chains and construction of new rings
Ring Expansion/RearrangementBaeyer-Villiger oxidationAccess to larger and more complex polycyclic systems

Precursor to Novel Materials and Supramolecular Architectures (focus on research and design aspects)

The rigidity and well-defined three-dimensional structure of this compound make it an interesting building block for the design of new materials with tailored properties. Its compact and robust framework can impart desirable characteristics such as high thermal stability and mechanical strength to polymers and supramolecular assemblies.

Development of Rigid Monomers and Cross-linkers for Polymer Science Research

The incorporation of rigid cyclic monomers into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of the resulting materials. mdpi.com The diol derivative of this compound, obtained through reduction of the ketones, could serve as a rigid monomer in the synthesis of polyesters and polycarbonates. researchgate.netmaastrichtuniversity.nl The resulting polymers would be expected to exhibit high glass transition temperatures and improved dimensional stability due to the restricted conformational freedom of the tricyclic unit. york.ac.ukwhiterose.ac.uk

Furthermore, the tetra-functional nature of the tricyclo[4.3.3.0.(1,6)]dodecane core (after conversion of the ketones to other reactive groups) could be exploited in the development of novel cross-linking agents. dtic.milsigmaaldrich.com These cross-linkers could be used to create highly robust and solvent-resistant polymer networks with well-defined architectures. The precise geometry of the tricyclic scaffold would allow for a high degree of control over the cross-linking density and the resulting network topology.

Building Blocks for Self-Assembled Systems, Metal-Organic Frameworks, or Covalent Organic Frameworks

The predictable geometry and potential for functionalization make this compound an attractive building block for the construction of supramolecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comnih.gov By converting the ketone groups into suitable coordinating ligands, such as carboxylates or pyridyls, the tricyclic core could act as a rigid node in the formation of extended, porous networks. nih.govmdpi.comwikipedia.org

The inherent rigidity of the tricyclic unit would contribute to the formation of robust frameworks with permanent porosity, a key feature for applications in gas storage and separation. The defined stereochemistry of the scaffold could also be used to impart chirality to the resulting frameworks, which is of interest for enantioselective catalysis and separations.

Supramolecular ArchitectureRequired Functionalization of the Tricyclic CorePotential Properties and Applications
Metal-Organic Frameworks (MOFs)Carboxylate or other coordinating groupsHigh porosity, gas storage, catalysis
Covalent Organic Frameworks (COFs)Amine, aldehyde, or boronic acid groupsThermal stability, defined pore structure, electronic applications

Exploration in Host-Guest Chemistry and Molecular Recognition (if the structure provides a suitable cavity)

While this compound itself does not possess a large internal cavity, its rigid framework can serve as a scaffold for the construction of more complex host molecules. nih.gov By attaching recognition motifs to the tricyclic core, it is possible to design receptors for specific guest molecules. The well-defined orientation of these recognition elements, enforced by the rigid scaffold, can lead to high binding affinities and selectivities. whiterose.ac.ukchemistryworld.com

Furthermore, the potential exists to synthesize derivatives of this compound that do possess a suitable cavity for host-guest interactions. For example, the synthesis of larger, cage-like structures based on this tricyclic unit could lead to new molecular containers with unique binding properties. whiterose.ac.uknih.govmdpi.com The study of such systems could provide valuable insights into the principles of molecular recognition and self-assembly.

Probing Mechanistic Pathways and Novel Reactivity

The inherent rigidity and defined spatial arrangement of substituents in polycyclic molecules make them invaluable tools for dissecting complex reaction mechanisms. This compound, with its fused ring system, offers a unique scaffold to investigate the subtle interplay of steric and electronic effects that govern chemical reactivity.

Design of Model Systems for Studying Complex Organic Reactions with Steric and Stereoelectronic Constraints

The constrained nature of the tricyclo[4.3.3.0.(1,6)]dodecane skeleton makes the corresponding 8,11-dione an excellent candidate for a model system to study reactions where steric hindrance and orbital alignment are critical. The fixed orientation of the carbonyl groups and the surrounding alkyl framework would allow for the systematic investigation of:

Nucleophilic Addition Trajectories: The facial accessibility of the carbonyl carbons can be predicted to be significantly different. This allows for studies on the influence of remote steric bulk on the Bürgi-Dunitz trajectory of approaching nucleophiles.

Enolate Formation and Reactivity: The stereoelectronics of proton abstraction to form enolates would be rigidly controlled. This would enable precise studies into the kinetic versus thermodynamic control of enolate formation and their subsequent reactions, such as alkylations and aldol additions, with predictable stereochemical outcomes.

Transannular Interactions: The proximity of the two carbonyl groups across the ring system could facilitate the study of transannular hydride shifts or cyclization reactions upon reduction or under specific reaction conditions.

A hypothetical study could involve comparing the rates and stereochemical outcomes of reactions at the C8 and C11 carbonyl groups with those in less constrained monocyclic or bicyclic ketones.

Investigation of Remote Electronic and Steric Effects on Reaction Outcomes

The tricyclic framework of this compound serves as a molecular ruler and compass, holding functional groups in fixed relative orientations. This allows for the unambiguous investigation of through-bond and through-space electronic effects, as well as long-range steric effects.

For instance, the introduction of a substituent at a remote position on the carbocyclic skeleton would allow for a quantitative assessment of its influence on the reactivity of the dione (B5365651) functionality. The impact of electron-withdrawing or -donating groups on the electrophilicity of the carbonyl carbons could be measured and correlated with their geometric distance and orbital overlap possibilities.

Table 1: Hypothetical Research Findings on Remote Substituent Effects

Substituent PositionSubstituent TypeObserved Effect on Carbonyl ReactivityProbable Mode of Influence
C3Electron-withdrawingModerate rate enhancement for nucleophilic addition at C8/C11Through-bond inductive effects
C4Bulky alkyl groupSignificant rate decrease for nucleophilic addition at C8Through-space steric hindrance
C2Electron-donatingSlight rate decrease for nucleophilic addition at C8/C11Through-bond inductive effects

Exploration in Organic Electronics and Photonics Research

The application of saturated, non-conjugated systems in organic electronics and photonics is unconventional. However, the rigid scaffold of this compound could potentially serve as a specialized building block in these fields, primarily as a means to control the spatial arrangement and intermolecular interactions of electronically active components.

Incorporation into Rigid π-Conjugated Systems for Charge Transport or Light Emission Research

While this compound itself is not π-conjugated, its rigid structure could be exploited as a scaffold to append chromophores or redox-active units. This would allow for the precise control of the distance and orientation between these units, which is a critical factor in optimizing charge transport and light-emitting properties of organic materials.

For example, the dione could be converted to a diol and subsequently functionalized with pyrene (B120774) or perylene (B46583) diimide units. The resulting molecule would have two π-systems held at a fixed distance and orientation, enabling fundamental studies of intramolecular interactions such as π-π stacking and its effect on excimer formation or charge transfer.

Role in Energy Transfer or Light Harvesting Research Platforms

Similarly, this tricyclic dione could be envisioned as a core for constructing donor-acceptor systems for the study of Förster Resonance Energy Transfer (FRET). By attaching a donor fluorophore to one part of the molecule and an acceptor to another, the rigid spacer would ensure a constant and well-defined donor-acceptor distance. This would be invaluable for calibrating the distance dependence of FRET and for designing efficient light-harvesting systems where energy is funneled from an array of donor chromophores to a central acceptor.

Historical Development and Future Directions in Research on Tricyclo 4.3.3.0. 1,6 Dodecan 8,11 Dione

Evolution of Synthetic Strategies for Tricyclo[4.3.3.0.(1,6)]dodecane and Related Derivatives

The synthesis of tricyclo[4.3.3.0.(1,6)]dodecane frameworks is intrinsically linked to the broader advancements in the synthesis of propellanes—compounds characterized by three rings sharing a common carbon-carbon bond. wikipedia.org The central bond in smaller propellanes is significantly weakened, leading to unusual reactivity. nih.gov While larger propellanes, such as the [4.3.3] system, are less strained, their synthesis still presents considerable challenges in constructing the bridged architecture with precise stereochemical control.

Key Milestones and Breakthroughs in Complex Polycyclic Ketone Synthesis

The synthesis of complex polycyclic ketones has been marked by several key milestones that would likely inform any synthetic approach to Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione. Early strategies often relied on intramolecular cyclization reactions, such as aldol (B89426) condensations and Dieckmann cyclizations, to form the carbocyclic rings.

A significant breakthrough in the field was the application of photochemical [2+2] cycloadditions. This powerful method allows for the construction of cyclobutane (B1203170) rings, which can be key intermediates in the synthesis of more complex polycyclic systems. For instance, intramolecular [2+2] photocycloaddition of tethered dienes can lead to the formation of bridged skeletons. Another pivotal development has been the use of ring-closing metathesis (RCM) to form large rings, which can then be further elaborated into intricate polycyclic structures.

More recent advancements include the use of cascade reactions, where multiple bonds are formed in a single synthetic operation. These elegant strategies, often mimicking biosynthetic pathways, can rapidly assemble complex molecular architectures from relatively simple starting materials. nih.gov For example, polycyclization of oxotriphenylhexanoates has been shown to produce stereochemically complex tricyclic frameworks. nih.gov

Synthetic StrategyDescriptionRelevance to this compound
Intramolecular CyclizationsFormation of rings via reactions like aldol or Dieckmann condensation.A potential strategy for forming one of the constituent rings.
Photochemical [2+2] CycloadditionsLight-induced formation of cyclobutane rings from alkenes.Could be employed to construct a four-membered ring that is later expanded.
Ring-Closing Metathesis (RCM)Formation of cyclic compounds via olefin metathesis.Useful for constructing one of the larger rings in the tricyclic system.
Cascade ReactionsMultiple bond-forming reactions in a single step.An efficient approach to rapidly assemble the complex core structure.

Contributions of Leading Research Groups and Influential Publications

While specific publications on this compound are scarce, the work of several research groups has been instrumental in advancing the synthesis of related polycyclic systems. The pioneering work of chemists such as David Ginsburg, Kenneth B. Wiberg, and Günter Szeimies laid the foundation for propellane chemistry. nih.gov Their investigations into the synthesis and reactivity of small, highly strained propellanes provided fundamental insights that are applicable to larger systems. nih.govacs.org

In the realm of natural product synthesis, numerous research groups have contributed elegant total syntheses of complex polycyclic molecules, showcasing innovative synthetic strategies that could be adapted for the construction of the tricyclo[4.3.3.0.(1,6)]dodecane skeleton. These publications often detail novel methodologies for ring formation, stereochemical control, and functional group manipulation that are of broad interest to the synthetic community.

Unresolved Challenges and Open Questions in the Field

Despite significant progress, the synthesis of complex polycyclic ketones is not without its challenges. These challenges represent active areas of research and offer opportunities for future discoveries.

Enhancing Efficiency and Selectivity in Asymmetric Synthesis of Complex Polycycles

A major ongoing challenge is the development of efficient and highly selective methods for the asymmetric synthesis of complex polycycles. nih.gov While numerous strategies for asymmetric synthesis exist, their application to intricate three-dimensional structures can be difficult. nih.govresearchgate.netdcu.ie Achieving high levels of enantioselectivity and diastereoselectivity in the construction of multiple stereocenters within a rigid polycyclic framework remains a formidable task.

Organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis, but their application to complex polycyclic systems is still an area of active development. nih.gov The design of chiral catalysts that can effectively control the stereochemical outcome of reactions leading to structures like this compound is a key objective.

Discovery of Novel Rearrangement Pathways and Mechanistic Insights

The rigid frameworks of polycyclic molecules can give rise to unusual reactivity and novel rearrangement pathways. nih.govresearchgate.net The study of these rearrangements can provide valuable mechanistic insights and can also be exploited for the synthesis of new and interesting molecular architectures. For instance, acid-catalyzed rearrangements of propellane-containing compounds have been shown to yield different polycyclic skeletons. rsc.org

Unraveling the mechanisms of these rearrangements, often through a combination of experimental and computational methods, is crucial for predicting and controlling the outcome of chemical reactions. The discovery of new rearrangement pathways could open up new synthetic routes to this compound and its derivatives.

Emerging Research Opportunities and Methodological Advancements

The field of complex polycyclic ketone synthesis is continually evolving, with new research opportunities and methodological advancements on the horizon. The development of novel synthetic methods, such as those involving C-H activation, photoredox catalysis, and enzymatic reactions, holds great promise for the construction of these challenging molecules.

Computational chemistry is also playing an increasingly important role in the design of synthetic routes and in understanding the properties and reactivity of complex molecules. Theoretical calculations can be used to predict the stability of intermediates, model reaction pathways, and design catalysts for specific transformations.

Application of Machine Learning and Artificial Intelligence in Retrosynthesis of Strained Polycycles

The synthesis of complex, strained molecules such as this compound has historically relied on expert intuition and established, often multi-step, reaction pathways. However, recent breakthroughs in machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of retrosynthesis, offering powerful new tools for designing synthetic routes to challenging targets. arxiv.orgillinois.edu

One of the leading approaches frames retrosynthesis as a sequence-to-sequence translation task, much like translating a language. chemrxiv.org Models such as the Transformer, originally developed for natural language processing, have been adapted to "translate" a product molecule (represented as a SMILES string) into its constituent reactants. arxiv.orgchemrxiv.org This method avoids the need for manually encoded reaction rules and can generate creative, viable synthetic steps.

The primary challenge in applying AI to strained molecules is the relative scarcity of such reactions in training datasets, which can lead to less reliable predictions. chemrxiv.org However, ongoing research focuses on developing more nuanced evaluation metrics and models that can better handle the complexities of stereochemistry and three-dimensional structure, which are critical for polycyclic compounds. chemrxiv.org As these AI tools become more sophisticated, they are expected to significantly accelerate the discovery of efficient and innovative syntheses for molecules like this compound. ibm.com

AI Model TypeApproachKey Advantage for Strained SystemsReference
Template-Based Matches molecular subgraphs to a library of known reaction templates.High accuracy for reactions within the known chemical space. researchgate.net
Template-Free (Seq-to-Seq) Treats retrosynthesis as a translation problem (e.g., SMILES to SMILES).Can propose entirely novel reactions not present in the template library. arxiv.orgchemrxiv.org
Graph-Based Operates directly on the molecular graph to predict reaction centers and synthons.More intuitive representation of chemical structures and transformations. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of complex organic molecules often involves numerous steps, harsh reagents, and the generation of significant chemical waste. In line with the principles of green chemistry, a major future direction in the synthesis of this compound and related structures is the development of more sustainable and environmentally benign methods.

Key goals in this area include:

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones to reduce waste and often enable milder reaction conditions.

Benign Solvents : Replacing hazardous and volatile organic solvents with safer alternatives like water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG). researchgate.net

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption. Photochemical and electrochemical methods are particularly promising in this regard.

For a target like this compound, sustainable approaches could involve tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This strategy reduces the number of steps, minimizes purification needs, and consequently lowers solvent and material usage. For example, a well-designed cascade reaction could potentially construct the core tricyclic framework from simpler precursors in a highly efficient manner. nih.gov Furthermore, developing repeatable ring-expansion protocols could offer a green advantage by preventing unwanted oligomers and reducing the need for large quantities of toxic solvents. researchgate.net

Exploration of Photochemical and Electrochemical Transformations in Complex Systems

Building strained polycyclic frameworks often requires overcoming significant energetic barriers. Photochemistry and electrochemistry offer unique ways to access high-energy intermediates and drive reactions that are difficult or impossible to achieve under thermal conditions. acs.orgnih.gov

Photochemical Transformations: The use of light to induce chemical reactions is a powerful strategy for creating molecular complexity in a single step. acs.orgresearchgate.net For cyclic ketones, photochemical reactions are particularly well-studied and can lead to a variety of intricate structural rearrangements and cycloadditions. iupac.orgmsu.edu

Key photochemical reactions relevant to the synthesis of the Tricyclo[4.3.3.0.(1,6)]dodecane skeleton include:

[n+2] Photocycloadditions : These reactions can rapidly build complex polycyclic systems. For instance, an intramolecular photocycloaddition could be envisioned to form one of the rings of the propellane core. acs.orgmdpi.com

Norrish Type I and II Reactions : These characteristic reactions of excited-state ketones can lead to ring cleavage, hydrogen abstraction, and the formation of diradical intermediates that can recombine to form new cyclic structures. iupac.org

Tandem Reactions : A single photochemical operation can trigger a cascade of reactions, generating multiple new bonds and stereocenters with high efficiency and control. acs.orgresearchgate.net

Electrochemical Transformations: Electrosynthesis, which uses an electric current to drive chemical reactions, is a burgeoning field in organic chemistry. numberanalytics.comwikipedia.org It offers several advantages, including mild reaction conditions, high selectivity, and improved sustainability, as it replaces chemical redox reagents with clean electrons. numberanalytics.comnumberanalytics.com

In the context of synthesizing this compound, electrochemistry could be applied in several ways:

Anodic Oxidation : Oxidative coupling reactions at the anode can be used to form key carbon-carbon bonds, potentially in an intramolecular fashion to close one of the rings of the tricyclic system. nih.govwikipedia.org

Cathodic Reduction : Reductive processes at the cathode can be used to generate radical anions or other reactive intermediates that participate in cyclization or coupling reactions. researchgate.net

Controlled Potential Electrolysis : This technique allows for highly selective transformations by precisely controlling the electrode potential, which is crucial when dealing with multifunctional and sensitive molecules. nih.gov

The application of these advanced synthetic methods holds great promise for developing novel and efficient routes to the tricyclo[4.3.3.0.(1,6)]dodecane framework and other complex, strained molecules. numberanalytics.com

Interdisciplinary Research Prospects Involving the Tricyclo[4.3.3.0.(1,6)]dodecane Framework

The unique three-dimensional structure and inherent strain of the Tricyclo[4.3.3.0.(1,6)]dodecane framework, a type of [4.3.3]propellane, make it an intriguing scaffold for interdisciplinary research. rsc.org Propellanes are known for their unusual reactivity and have found applications in diverse fields. researchgate.netresearchgate.netdeepdyve.com

Medicinal Chemistry: The rigid, well-defined geometry of the tricyclo[4.3.3.0.(1,6)]dodecane core makes it an attractive scaffold for drug design. It can be used as a bioisostere, mimicking the spatial arrangement of other groups, such as aromatic rings, but with different physicochemical properties. researchgate.net By decorating the dione (B5365651) framework with various functional groups, libraries of new compounds could be synthesized and screened for biological activity against various therapeutic targets.

Materials Science: Strained molecules like propellanes are high-energy compounds that can release this energy through controlled ring-opening reactions. researchgate.net This property makes them interesting building blocks for novel polymers and energetic materials. ontosight.ai The Tricyclo[4.3.3.0.(1,6)]dodecane framework could be incorporated into polymer backbones to create materials with unique thermal, mechanical, or optical properties. The rigid structure could lead to polymers with high thermal stability or specific microporosity.

Natural Product Synthesis: The tricyclo[4.3.3.0.(1,6)]dodecane skeleton is a feature of some complex natural products. rsc.orgfrontiersin.org Developing efficient synthetic routes to this core structure could provide access to these natural products and their analogues, enabling further study of their biological functions. nih.govnih.gov The dione functionality in this compound serves as a versatile chemical handle for further elaboration into more complex target molecules.

FieldPotential Application of the Tricyclo[4.3.3.0.(1,6)]dodecane Framework
Medicinal Chemistry Rigid scaffold for drug design; bioisostere for aromatic rings. researchgate.net
Materials Science Monomer for novel polymers with unique properties; precursor for high-energy materials. ontosight.ai
Natural Product Chemistry Core structure for the total synthesis of complex natural products and their analogues. rsc.orgnih.gov

Q & A

Basic: What synthetic methodologies are most effective for producing Tricyclo[4.3.3.0¹,⁶]dodecan-8,11-dione, and how can factorial design optimize reaction conditions?

Methodological Answer:
Tricyclic diones are typically synthesized via multi-component domino reactions, which allow for the rapid assembly of strained frameworks. For example, a four-component domino reaction involving aldehydes, malononitrile, and cyclic ketones has been shown to yield tricyclic derivatives under mild conditions . To optimize yield and purity, employ factorial design (e.g., 2^k or orthogonal arrays) to systematically evaluate variables such as catalyst loading, temperature, and solvent polarity. For instance, a 3-factor, 2-level design can identify interactions between variables while minimizing experimental runs . Post-analysis using regression models (e.g., ANOVA) helps isolate critical parameters .

Basic: How can structural ambiguities in Tricyclo[4.3.3.0¹,⁶]dodecan-8,11-dione be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:
Combined spectroscopic and crystallographic approaches are essential:

  • X-ray crystallography provides unambiguous confirmation of the tricyclic framework and stereochemistry. Preferential crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances crystal quality .
  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) identifies coupling patterns and substituent effects. For instance, bridgehead protons exhibit distinct deshielding due to ring strain .
  • IR spectroscopy verifies carbonyl stretching frequencies (8,11-dione groups typically appear at ~1700–1750 cm⁻¹). Cross-reference data with computational predictions (e.g., DFT) to validate assignments .

Advanced: What computational strategies can predict reaction pathways and transition states for synthesizing strained tricyclic systems?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT, CASSCF) and reaction path search algorithms (e.g., GRRM, AFIR) are critical for modeling strained systems. For example:

  • Use DFT (B3LYP/6-31G*) to map potential energy surfaces for domino reactions, identifying low-energy intermediates and transition states .
  • Artificial intelligence (AI) -driven tools (e.g., COMSOL Multiphysics) integrate reaction kinetics and thermodynamics to simulate solvent effects and regioselectivity .
  • Validate computational predictions with microkinetic modeling and experimental data (e.g., kinetic isotope effects) to refine reaction mechanisms .

Advanced: How do solvent polarity and temperature gradients influence regioselectivity in domino reactions forming tricyclic diones?

Methodological Answer:
Regioselectivity in domino reactions is highly sensitive to solvent and temperature:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring [4+2] cycloadditions, while non-polar solvents (e.g., toluene) promote stepwise radical pathways .
  • Temperature gradients : High temperatures (>100°C) accelerate ring-opening steps but may destabilize strained intermediates. Use Arrhenius plots to determine activation energies for competing pathways .
  • In-situ monitoring (e.g., ReactIR, HPLC-MS) tracks intermediate formation under varying conditions, enabling dynamic adjustment of reaction parameters .

Advanced: What strategies address contradictions in reported stability data for Tricyclo[4.3.3.0¹,⁶]dodecane-8,11-dione under oxidative conditions?

Methodological Answer:
Discrepancies in stability data often arise from impurities or experimental setups. To resolve contradictions:

  • Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with purified samples. Monitor degradation via LC-MS and quantify byproducts (e.g., epoxides or ketone oxidation products) .
  • Use chemo-informatics tools to predict oxidative hotspots (e.g., allylic positions in tricyclic frameworks) and design protective groups (e.g., silyl ethers) .
  • Compare degradation kinetics across solvents (e.g., water vs. THF) to isolate solvent-mediated vs. intrinsic instability .

Basic: What experimental protocols ensure safe handling and storage of Tricyclo[4.3.3.0¹,⁶]dodecan-8,11-dione in laboratory settings?

Methodological Answer:

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive steps (e.g., catalyst addition). Avoid skin contact with nitrile gloves and conduct reactions in fume hoods .
  • Storage : Store at –20°C in amber vials under argon. Pre-purge storage containers to eliminate moisture .
  • Waste disposal : Neutralize acidic byproducts (e.g., from ketone oxidation) with aqueous NaHCO₃ before disposal .

Advanced: How can machine learning (ML) enhance the design of novel tricyclic dione derivatives for drug discovery?

Methodological Answer:

  • Data curation : Compile structural and bioactivity data (e.g., IC₅₀ values) from PubChem or ChEMBL into a training set .
  • Generative models : Use graph neural networks (GNNs) or variational autoencoders (VAEs) to propose derivatives with optimized properties (e.g., logP, solubility) .
  • Active learning : Iteratively validate ML predictions with high-throughput screening (HTS) to refine models .

Basic: What are the best practices for scaling up Tricyclo[4.3.3.0¹,⁶]dodecan-8,11-dione synthesis from milligram to gram quantities?

Methodological Answer:

  • Process intensification : Transition from batch to flow chemistry to control exothermic steps (e.g., cycloadditions) and improve mixing .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
  • Quality control : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.